2,6-Dibromobenzonitrile

Descripción general

Descripción

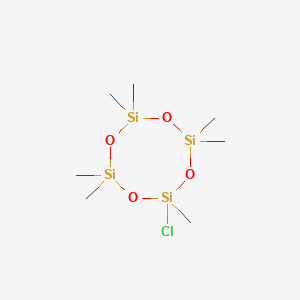

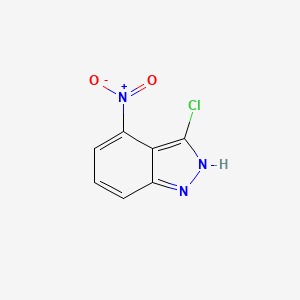

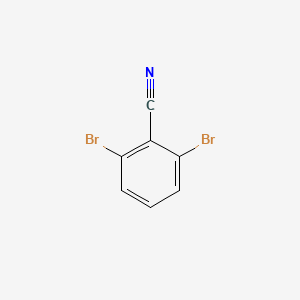

2,6-Dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N. It has a molecular weight of 260.91 . It is used in research and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 2,6-Dibromobenzonitrile involves the reaction of 2,6-Dibromoaniline with copper (I) cyanide in dimethyl sulfoxide at 50°C under nitrogen. tert-Butyl nitrite is then added and the mixture is stirred for 1 hour at 50°C. The mixture is then cooled and poured into 1 M aqueous hydrochloric acid. The mixture is extracted with ethyl acetate and the extracts are washed with water, brine, and then dried. The solvent is evaporated under reduced pressure and the residue is chromatographed to give the title compound .Molecular Structure Analysis

The molecular structure of 2,6-Dibromobenzonitrile consists of a benzene ring with two bromine atoms and one nitrile group attached to it .Physical And Chemical Properties Analysis

2,6-Dibromobenzonitrile is a solid at room temperature. It has a molecular weight of 260.91 and its molecular formula is C7H3Br2N .Aplicaciones Científicas De Investigación

2,6-Dibromobenzonitrile: A Comprehensive Analysis

Synthesis of Organic Compounds: 2,6-Dibromobenzonitrile serves as a precursor in the synthesis of various organic compounds. Its bromine groups are reactive sites for further chemical transformations, such as coupling reactions that form carbon-carbon bonds.

Pharmaceutical Research: This compound can be used in the development of pharmaceuticals. The presence of bromine atoms makes it a potential candidate for the synthesis of biologically active molecules.

Material Science: In material science, 2,6-Dibromobenzonitrile may be used to create polymers or other materials with specific properties imparted by the bromine atoms.

Analytical Chemistry: It can be utilized as a standard or reagent in analytical chemistry to identify or quantify other substances.

Agricultural Chemistry: This compound might be involved in the synthesis of agrochemicals due to its potential reactivity with various organic substrates.

Study of Intermolecular Interactions: Research has been conducted on 2,6-Dibromobenzonitrile to understand intermolecular interactions, which is crucial for crystal engineering and design .

Safety and Hazards

2,6-Dibromobenzonitrile is classified as a warning signal word. It is harmful if swallowed or in contact with skin. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be eaten, drunk, or smoked when using this product .

Mecanismo De Acción

Mode of Action

It’s worth noting that compounds similar to 2,6-dibromobenzonitrile, such as 2,6-dichlorobenzonitrile, have been found to interfere with cellulose synthesis . This interference could potentially lead to changes in the structure and function of the target cells.

Biochemical Pathways

Similar compounds like 2,6-dichlorobenzonitrile have been found to affect the synthesis of cellulose, which is a crucial component of the cell wall in plants . This could potentially lead to downstream effects on plant growth and development.

Propiedades

IUPAC Name |

2,6-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLLYABRMLFXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506782 | |

| Record name | 2,6-Dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromobenzonitrile | |

CAS RN |

6575-12-8 | |

| Record name | 2,6-Dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the research does not delve into the specific mechanisms of action for these compounds, it highlights that the phytotoxic properties of substituted benzonitriles differ from those of benzoic acids and phenoxyalkylcarboxylic acids []. This suggests that the benzonitrile moiety itself plays a crucial role in the observed phytotoxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.